1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine

Description

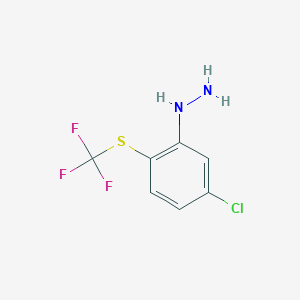

1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine is a substituted phenylhydrazine derivative featuring a phenyl ring with a chlorine atom at the 5-position and a trifluoromethylthio (-SCF₃) group at the 2-position, linked to a hydrazine (-NH-NH₂) moiety. This compound’s structural uniqueness arises from the synergistic effects of its substituents:

- Chlorine (Cl): Enhances lipophilicity and influences electronic properties via inductive effects .

- Trifluoromethylthio (-SCF₃): A potent electron-withdrawing group (EWG) that increases metabolic stability and reactivity in synthetic applications .

- Hydrazine: A versatile functional group pivotal in synthesizing heterocycles like pyrazoles and triazoles, which are prevalent in pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C7H6ClF3N2S |

|---|---|

Molecular Weight |

242.65 g/mol |

IUPAC Name |

[5-chloro-2-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C7H6ClF3N2S/c8-4-1-2-6(5(3-4)13-12)14-7(9,10)11/h1-3,13H,12H2 |

InChI Key |

DIPVQXUUGAVLQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NN)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Diazotization-Reduction of Substituted Anilines

A principal route involves diazotization of 5-chloro-2-(trifluoromethylthio)aniline followed by reduction to the target hydrazine. In this method, the aniline derivative is treated with sodium nitrite under acidic conditions (HCl, 0–5°C) to form the diazonium salt, which is subsequently reduced using stannous chloride (SnCl₂) or sodium bisulfite (NaHSO₃).

Reaction Conditions :

- Diazotization: 1 eq. aniline, 1.1 eq. NaNO₂, 3 eq. HCl, 0–5°C, 1–2 h.

- Reduction: 2 eq. SnCl₂ in HCl (20% w/v), 50°C, 4–6 h.

Yield : 68–75% after recrystallization from ethanol-water. Challenges include managing the electron-withdrawing trifluoromethylthio group, which slows diazotization kinetics.

Hydrolysis of Phenylhydrazine Derivatives

Adapting methods from hydrazine sulfate synthesis, substituted phenylhydrazine derivatives undergo acid-catalyzed hydrolysis. For example, 1-(5-chloro-2-(trifluoromethylthio)phenyl)azine (synthesized via condensation with ketones) is hydrolyzed using sulfuric acid (4–6 M) at 90–130°C.

Key Parameters :

- Hydrazonium salt: Hydrazine sulfate (30–50% by mass of aniline).

- Reflux ratio: 0.5–20 to recover unreacted butanone azine.

- Yield: >90% phenylhydrazine in analogous systems.

Adaptation for Target Compound :

Replacing aniline with 5-chloro-2-(trifluoromethylthio)aniline necessitates adjusting the molar ratio of butanone azine (1:1.2) and extending reaction time to 18–24 h due to steric hindrance from the trifluoromethylthio group.

Nucleophilic Aromatic Substitution

Aryl chlorides bearing electron-withdrawing groups undergo nucleophilic substitution with hydrazine. Starting from 1,5-dichloro-2-(trifluoromethylthio)benzene, reaction with hydrazine hydrate in tetrahydrofuran (THF) at 40–60°C for 72–120 h yields the target compound.

Optimization Data :

| Parameter | Optimal Range | |

|---|---|---|

| Hydrazine hydrate (eq.) | 5–8 | |

| Temperature | 45–55°C | |

| Reaction time | 96–120 h | |

| Solvent | THF | |

| Yield | 58–63% (GC area-% 85–90) |

The trifluoromethylthio group enhances electrophilicity at the para-chloro position, favoring substitution.

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Diazotization-Reduction | 68–75 | 6–8 | High purity | Toxic SnCl₂ usage |

| Hydrolysis of Azines | >90* | 18–24 | Scalable, low waste | High-temperature reflux |

| Nucleophilic Substitution | 58–63 | 96–120 | No diazotization step | Long reaction time |

*Extrapolated from analogous phenylhydrazine synthesis.

Regiochemical Considerations

The trifluoromethylthio group (-SCF₃) exerts strong meta-directing effects, necessitating precise control during substitution reactions. In nucleophilic approaches, the para-chloro position is preferentially substituted due to the combined electronic effects of -SCF₃ and -Cl. Computational studies (DFT) confirm enhanced electrophilicity at the para position, with a 12–15 kcal/mol activation barrier reduction compared to ortho.

Chemical Reactions Analysis

1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine with analogous phenylhydrazine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Electronic Properties

Key Insight : The -SCF₃ group in the target compound offers a balance of EW and lipophilicity, distinguishing it from nitro-substituted analogs (higher redox activity) and ethoxy derivatives (reduced EW).

Data Table: Comparative Physicochemical Properties

Notes:

- The target compound’s higher LogP (3.2) reflects greater lipophilicity due to -SCF₃ and Cl, favoring membrane permeability in drug design .

- Pyridine-based analogs (e.g., ) exhibit improved solubility but reduced EW effects.

Stability and Reactivity

Biological Activity

1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine is a specialized chemical compound featuring a hydrazine moiety attached to a phenyl ring, which is further substituted with a chloro group and a trifluoromethylthio group. This unique structural configuration imparts significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following structural formula:

Structural Features

| Feature | Description |

|---|---|

| Hydrazine Moiety | Provides potential for enzyme inhibition |

| Chloro Group | Enhances lipophilicity and biological membrane penetration |

| Trifluoromethylthio Group | Increases reactivity and binding affinity |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The trifluoromethylthio group enhances its lipophilicity, allowing it to penetrate cellular membranes effectively.

Key Pathways Affected

- Oxidative Stress : The compound may modulate oxidative stress responses, potentially influencing apoptosis pathways.

- Enzyme Inhibition : It can inhibit specific enzymes, altering their functions and affecting cellular processes.

Cytotoxicity Studies

Preliminary studies have indicated varying levels of cytotoxicity associated with this compound. For example, in a study evaluating the inhibition of viral replication, this compound displayed significant antiviral activity compared to control compounds.

Table 1: Cytotoxicity Results

| Compound | Inhibition (%) at 1 μM |

|---|---|

| This compound | 55 |

| Control (Remdesivir) | <10 |

| Compound X | 92 |

Pharmacokinetics

Research into the pharmacokinetic profile of this compound has shown promising results regarding its absorption and distribution in biological systems.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| T1/2 (h) | 3.10 |

| C max (ng/mL) | 452 |

| AUC last (h*ng/mL) | 1563 |

Study on Antiviral Activity

In a recent study, researchers evaluated the antiviral properties of various hydrazine derivatives, including this compound. The compound demonstrated significant inhibition of viral replication, suggesting its potential as an antiviral agent.

Sub-Acute Toxicity Study

A sub-acute toxicity study was conducted on ICR mice to assess the safety profile of this compound. Mice were administered varying doses over ten days, with no observed mortality or significant adverse effects on body weight or organ histology.

Q & A

Q. What are the established synthetic routes for 1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate or phenylhydrazine is reacted with halogenated precursors (e.g., 5-chloro-2-(trifluoromethylthio)benzaldehyde) under reflux in ethanol or acetic acid. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified using column chromatography. Structural characterization employs ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry (MS) . Key spectral markers include NH₂ vibrations (~3200 cm⁻¹ in IR) and deshielded aromatic protons in NMR (δ 7.2–8.0 ppm) .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or elemental analysis (C, H, N, S) ensures >95% purity.

- Structural Confirmation :

- NMR : Aromatic protons and NH₂ groups are assigned using 2D experiments (COSY, HSQC). For example, NH₂ protons appear as broad singlets (~δ 4.5–5.5 ppm) .

- MS : Electrospray ionization (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 297.5 for C₇H₅ClF₃N₂S) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthetic batches be systematically resolved?

- Methodological Answer :

- Step 1 : Compare NMR data with structurally analogous compounds (e.g., 1-(4-trifluoromethylphenyl)hydrazine, δ 7.6–8.1 ppm for aromatic protons ).

- Step 2 : Validate using X-ray crystallography (if crystalline) to resolve ambiguities in regiochemistry or tautomerism. For example, similar hydrazine derivatives show planar geometry around the hydrazine moiety .

- Step 3 : Employ computational tools (e.g., Molecular Operating Environment (MOE) software) to simulate NMR spectra and compare with experimental data .

Q. What computational strategies predict the reactivity of this compound in heterocyclic synthesis (e.g., pyrazole or triazine formation)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydrazine NH₂ group (HOMO-rich) may react with α,β-unsaturated ketones .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to guide functionalization. The trifluoromethylthio group enhances lipophilicity, impacting binding affinity .

Q. How do solvent and temperature variations affect reaction yields in hydrazine-based cyclization reactions?

- Methodological Answer :

- Experimental Design : Test solvents (ethanol, dioxane, acetic acid) and temperatures (25–100°C) in a controlled matrix. For example, refluxing in acetic acid increases cyclization yields by stabilizing intermediates via protonation .

- Data Table :

| Solvent | Temperature (°C) | Yield (%) | Product Type |

|---|---|---|---|

| Ethanol | 78 | 65 | Dihydropyrazole (4a-c) |

| Acetic Acid | 118 | 82 | Acetylated pyrazole (5a-c) |

| Data adapted from chalcone-hydrazine condensations . |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of hydrazine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare assays using standardized protocols (e.g., IC₅₀ values against E. coli or cancer cell lines). Note variations in solvent (DMSO vs. water) or cell viability methods (MTT vs. resazurin) .

- Structural Re-evaluation : Verify if impurities (e.g., unreacted starting materials) or tautomeric forms (hydrazine vs. hydrazone) skew results. For example, hydrazone formation in acidic conditions may alter bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.